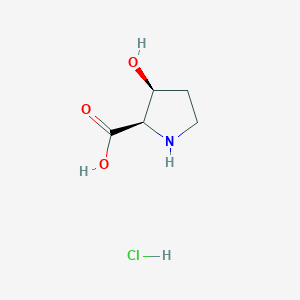

(2r,3s)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride

Description

Properties

IUPAC Name |

(2R,3S)-3-hydroxypyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3.ClH/c7-3-1-2-6-4(3)5(8)9;/h3-4,6-7H,1-2H2,(H,8,9);1H/t3-,4+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHFGQFQJUWOFCN-RFKZQXLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C1O)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@H]([C@H]1O)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(2r,3s)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride chemical properties

An In-depth Technical Guide to (2R,3S)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride: A Core Building Block for Targeted Protein Degradation

Introduction

(2R,3S)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride is a chiral amino acid derivative of significant interest in modern medicinal chemistry and drug development. Its rigid, stereochemically defined pyrrolidine scaffold makes it a valuable building block, particularly in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) for targeted protein degradation.[1] This guide provides a comprehensive overview of its chemical properties, synthesis considerations, analytical methodologies, and applications, offering a technical resource for researchers and scientists in the field. The specific (2R,3S) stereochemistry is crucial as it dictates the molecule's three-dimensional orientation, profoundly influencing its interaction with biological targets.[1]

Physicochemical Properties

The fundamental chemical and physical properties of (2R,3S)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride are summarized below. These characteristics are foundational for its handling, formulation, and application in synthetic chemistry.

| Property | Value | Source(s) |

| CAS Number | 468061-05-4 | [1][2][3][4][5] |

| Molecular Formula | C₅H₁₀ClNO₃ | [1][2][3] |

| Molecular Weight | 167.59 g/mol | [1][2][3] |

| Appearance | Solid | [2] |

| Purity | Typically ≥95% - 97% | [2][3][5] |

| Solubility | Soluble in methanol | [1] |

| Storage Conditions | Room temperature or refrigerator | [1][2][3] |

| InChIKey | HHFGQFQJUWOFCN-RFKZQXLXSA-N | [2] |

| InChI Code | 1S/C5H9NO3.ClH/c7-3-1-2-6-4(3)5(8)9;/h3-4,6-7H,1-2H2,(H,8,9);1H/t3-,4+;/m0./s1 | [2] |

Molecular Structure and Stereochemistry

The defining feature of this molecule is its specific stereoconfiguration. The "(2R,3S)" designation indicates the spatial arrangement of the substituents at the C2 (carboxylic acid) and C3 (hydroxyl group) positions of the pyrrolidine ring. This precise arrangement is critical for its function as a linker or building block in complex molecules designed to interact with specific protein surfaces.

Caption: Structure of (2R,3S)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride.

Importance of Stereoisomers

The biological activity and utility of hydroxypyrrolidine carboxylic acids are highly dependent on their stereochemistry. For instance:

-

(2S,3S)-HCl Isomer: This isomer is noted for its use in peptidomimetics, where its rigid structure mimics proline residues in peptides.[1] It is also used as an intermediate in the synthesis of pharmaceuticals like the calcium channel blocker Barnidipine.[1]

-

(2S,3R)-HCl Isomer: This diastereomer is also a valuable chiral building block, particularly in the development of antiviral and antidiabetic agents.[6] Its stereochemistry can alter hydrogen-bonding patterns, which affects physical properties like solubility and crystallinity.[1]

The distinct application of the (2R,3S) isomer in protein degraders underscores the necessity of stringent stereocontrol during synthesis to ensure the final product has the correct geometry for its intended biological target.[1]

Synthesis and Purification

While specific, detailed synthetic routes for the (2R,3S) isomer are proprietary and not extensively published in public literature, the synthesis of related hydroxypyrrolidine structures provides insight into common methodologies. Asymmetric synthesis is paramount to achieving the desired stereochemistry.

A general approach for a related isomer, (S)-3-hydroxypyrrolidine, involves using an optically pure starting material like 4-amino-(S)-2-hydroxybutylic acid.[7] The process typically involves:

-

Esterification: The carboxylic acid group of the starting material is esterified.

-

Lactam Cyclization: The molecule undergoes intramolecular cyclization to form a pyrrolidinone ring.

-

Amide Reduction: The lactam's carbonyl group is reduced to yield the final pyrrolidine ring.[7]

Purification of the final hydrochloride salt is typically achieved through recrystallization to ensure high chemical and optical purity.

Analytical Characterization Workflow

Ensuring the identity, purity, and stereochemical integrity of (2R,3S)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride is critical. A multi-step analytical workflow is employed for quality control.

Caption: Standard analytical workflow for quality control.

Protocol: Purity Determination by HPLC

This protocol describes a general method for assessing the purity of the compound using High-Performance Liquid Chromatography (HPLC).

Objective: To quantify the purity of (2R,3S)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride and detect any related impurities.

Materials:

-

(2R,3S)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride sample

-

HPLC-grade water

-

HPLC-grade acetonitrile (ACN)

-

Trifluoroacetic acid (TFA) or Formic acid

-

C18 reverse-phase HPLC column

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in ACN.

-

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of the sample.

-

Dissolve in 1 mL of Mobile Phase A to create a 1 mg/mL stock solution.

-

-

HPLC Conditions (Example):

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detector: UV at 210 nm (as the compound lacks a strong chromophore) or Evaporative Light Scattering Detector (ELSD).

-

Gradient: 5% B to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

-

-

Analysis:

-

Inject the sample and record the chromatogram.

-

Calculate the area percent of the main peak relative to the total area of all peaks to determine purity.

-

Trustworthiness: The use of a gradient method ensures that impurities with a wide range of polarities are eluted and detected. The low UV wavelength detection or use of an ELSD is necessary because the molecule lacks a significant UV chromophore.

Applications in Drug Development

The primary application of this compound is as a specialized building block in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's natural ubiquitin-proteasome system.

Caption: Role of the compound in the PROTAC mechanism.

The (2R,3S)-3-hydroxypyrrolidine-2-carboxylic acid moiety is incorporated into the linker region of the PROTAC. Its rigid, hydroxylated structure helps to confer optimal spatial orientation and physicochemical properties (e.g., solubility) to the linker, which is critical for facilitating the formation of a stable and productive ternary complex between the E3 ligase and the target protein.

Safety and Handling

As a laboratory chemical, (2R,3S)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride requires careful handling.

Hazard Statements: [2]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures: [2][8]

-

Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[8][9]

-

Storage: Store in a tightly closed container in a cool, dry place.[2][9] Recommended storage is often in a refrigerator.[2]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[8]

Conclusion

(2R,3S)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride is a highly specialized chemical entity whose value is intrinsically linked to its precise stereochemistry. Its emergence as a key building block in the rapidly advancing field of targeted protein degradation highlights the critical importance of stereocontrolled synthesis in modern drug discovery. For researchers and drug developers, a thorough understanding of its physicochemical properties, analytical profile, and proper handling is essential for its successful application in creating next-generation therapeutics.

References

-

(2S,3R)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride - MySkinRecipes. (n.d.). Retrieved January 20, 2026, from [Link]

-

3-Hydroxypyrrolidine-2-carboxylic acid | C5H9NO3 | CID 559314 - PubChem. (n.d.). Retrieved January 20, 2026, from [Link]

- US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents. (n.d.).

Sources

- 1. (2S,3S)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride | Benchchem [benchchem.com]

- 2. (2r,3s)-3-hydroxypyrrolidine-2-carboxylic acid hydrochloride | 468061-05-4 [sigmaaldrich.com]

- 3. labsolu.ca [labsolu.ca]

- 4. echemi.com [echemi.com]

- 5. (2R,3S)-3-hydroxypyrrolidine-2-carboxylic acid hydrochloride [allbiopharm.com]

- 6. (2S,3R)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride [myskinrecipes.com]

- 7. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents [patents.google.com]

- 8. fishersci.com [fishersci.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

physical properties of (2r,3s)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride

An In-depth Technical Guide to the Physical Properties of (2R,3S)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride

Introduction: A Chiral Scaffold of Growing Importance

(2R,3S)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride is a non-proteinogenic, chiral amino acid derivative that has emerged as a critical building block in modern medicinal chemistry and drug discovery. As a constrained proline analog, its rigid pyrrolidine ring and defined stereochemistry offer a unique scaffold for designing molecules with high target specificity and improved pharmacokinetic profiles. Its significance is particularly noted in the synthesis of complex pharmaceuticals, including peptidomimetics and proteolysis-targeting chimeras (PROTACs), where precise three-dimensional orientation is paramount for biological activity.[1][2]

This guide provides an in-depth examination of the essential physical and chemical properties of (2R,3S)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride. Designed for researchers, synthetic chemists, and drug development professionals, this document consolidates key data, outlines robust experimental protocols for property verification, and explains the scientific rationale behind these methodologies. The aim is to equip scientists with the foundational knowledge required for the effective handling, characterization, and application of this versatile intermediate.

Molecular Identity and Chemical Properties

A precise understanding of the compound's fundamental identifiers is the first step in any research endeavor. These properties are foundational for regulatory submissions, database searches, and accurate molar calculations.

| Identifier | Value |

| Chemical Name | (2R,3S)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride |

| Synonym(s) | (2R,3S)-3-hydroxy-pyrrolidine-2-carboxylic acid HCl |

| CAS Number | 468061-05-4[1][3][4][5] |

| Molecular Formula | C₅H₁₀ClNO₃[1][3] |

| Molecular Weight | 167.59 g/mol [1][3] |

| InChI | 1S/C5H9NO3.ClH/c7-3-1-2-6-4(3)5(8)9;/h3-4,6-7H,1-2H2,(H,8,9);1H/t3-,4+;/m0./s1[3] |

| InChIKey | HHFGQFQJUWOFCN-RFKZQXLXSA-N |

Core Physical Properties

The physical properties of an active pharmaceutical ingredient (API) or intermediate directly influence its handling, formulation, and bioavailability. The following table summarizes the key physical data for (2R,3S)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride as reported in publicly available sources.

| Property | Value / Observation | Rationale & Impact |

| Physical Form | Solid | Affects handling, weighing, and dissolution procedures. |

| Purity | ≥95-97%[3][5] | High purity is critical for avoiding side reactions and ensuring reproducible biological data. |

| Melting Point | Not specified in publicly available data sheets. | A sharp melting point is a key indicator of purity. DSC is the preferred method for determination (see Protocol 3.1). |

| Solubility | Soluble in methanol.[1] Other solvents not specified. | Crucial for selecting appropriate solvent systems for chemical reactions, purification, and formulation. |

| Optical Rotation | Not specified in publicly available data sheets. | Essential for confirming the specific stereoisomer and enantiomeric purity of the material (see Protocol 3.3). |

| Storage | Room temperature[1][3] or Refrigerator (2-8°C).[2] | Note: Discrepancies exist. Always adhere to the supplier-specific Certificate of Analysis for the received lot. Proper storage prevents degradation. |

Methodologies for Physical Property Determination

To ensure the quality and consistency of (2R,3S)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride, rigorous analytical characterization is necessary. The following sections provide standardized, step-by-step protocols for determining its key physical properties.

Protocol: Melting Point Determination via Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It provides a highly accurate and reproducible melting point (Tₘ), observed as an endothermic peak, and can reveal other thermal events like decomposition or phase transitions.

Step-by-Step Methodology:

-

Instrument Calibration: Calibrate the DSC instrument using certified standards (e.g., Indium) for temperature and enthalpy.

-

Sample Preparation: Accurately weigh 2-5 mg of the compound into a clean aluminum DSC pan.

-

Encapsulation: Crimp the pan with an aluminum lid to encapsulate the sample. Prepare an empty, sealed pan as the reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at 25°C.

-

Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above the expected melting point (e.g., 250°C).

-

Use an inert nitrogen purge gas (50 mL/min) to prevent oxidative degradation.

-

-

Data Analysis: Analyze the resulting thermogram. The onset temperature of the main endothermic peak is recorded as the melting point.

Caption: Workflow for Kinetic Solubility Assessment.

Protocol: Specific Rotation Measurement via Polarimetry

Principle: Chiral molecules rotate the plane of polarized light. The specific rotation ([α]) is a fundamental physical constant for a given enantiomer under specific conditions (temperature, wavelength, solvent, and concentration). This measurement is essential for confirming the stereochemical identity of the compound.

Step-by-Step Methodology:

-

Instrument Preparation: Turn on the polarimeter and the sodium lamp (D-line, 589 nm). Allow it to warm up and stabilize.

-

Blank Measurement: Fill the sample cell with the specified solvent (e.g., methanol) and take a blank reading to zero the instrument.

-

Sample Preparation: Prepare a solution of the compound at a precisely known concentration (c), typically in g/100 mL, using the same solvent.

-

Sample Measurement: Rinse and fill the cell with the sample solution, ensuring no air bubbles are present. Measure the observed rotation (α).

-

Calculation: Calculate the specific rotation using the formula: [α] = α / (l × c) where:

-

α = observed rotation in degrees

-

l = path length of the cell in decimeters (dm)

-

c = concentration in g/mL (or g/100mL, depending on convention)

-

Caption: Workflow for Specific Rotation Measurement.

Spectroscopic Characterization

Spectroscopy provides unambiguous confirmation of the chemical structure.

Infrared (IR) Spectroscopy

The IR spectrum of (2R,3S)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride is expected to show several characteristic absorptions that confirm its functional groups.

-

O–H Stretch (Carboxylic Acid): A very broad and strong absorption from 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid. [6][7]* N–H Stretch (Ammonium Salt): Broad absorptions in the 2400-2800 cm⁻¹ range are typical for the N-H stretches of a secondary amine hydrochloride.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption between 1710-1760 cm⁻¹ corresponds to the carbonyl group. Its position can indicate the degree of hydrogen bonding. [6][7]* O-H Bend (Alcohol): A peak in the 1300-1440 cm⁻¹ region can be attributed to the bending vibration of the secondary alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework.

-

¹H NMR:

-

-COOH Proton: A highly deshielded proton, typically appearing as a broad singlet near 12 δ. Its chemical shift is dependent on concentration and solvent due to hydrogen bonding. [6] * -NH₂⁺- Proton: A broad signal from the protonated amine, often coupled to adjacent protons. Its chemical shift is also solvent-dependent.

-

Ring Protons (-CH-): The protons on the pyrrolidine ring will appear in the 2-5 δ range, showing complex splitting patterns (multiplets) due to coupling with each other. The specific shifts and coupling constants are diagnostic of the cis and trans relationships between substituents.

-

-

¹³C NMR:

-

Carboxyl Carbon (-COOH): The carbonyl carbon atom will absorb in the downfield region of the spectrum, typically between 165-185 δ. [6] * Ring Carbons (-CH-): The carbons of the pyrrolidine ring will appear in the 40-75 δ range. The carbon bearing the hydroxyl group (C3) and the carbon bearing the carboxyl group (C2) will be the most downfield of the ring carbons.

-

Applications and Scientific Context

The specific stereochemistry of (2R,3S)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride is not merely an identifying feature but the primary driver of its utility.

-

Chiral Building Block: It serves as an invaluable starting material for the asymmetric synthesis of more complex molecules, where maintaining stereochemical integrity is essential for the final product's efficacy and safety. [2]* Peptidomimetics: The rigid pyrrolidine structure mimics the backbone conformation of proline, a common amino acid in peptide turns. This allows for the creation of peptide-like molecules with enhanced metabolic stability and predictable folding patterns. [1]* PROTAC Synthesis: This compound is specifically employed in the synthesis of PROTACs. [1]In a PROTAC, this scaffold can act as part of the linker or binding moiety, and its defined 3D structure is critical for correctly orienting the two ends of the chimera—one that binds the target protein and one that recruits an E3 ligase—to induce targeted protein degradation.

Safety, Handling, and Storage

Adherence to safety protocols is mandatory when handling any chemical intermediate.

-

Hazard Statements: The compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). * Precautionary Measures: Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a chemical fume hood. * Storage: As noted, supplier recommendations for storage temperature vary between room temperature and refrigeration (2-8°C). [1][2][3]To ensure long-term stability and prevent degradation, always follow the storage conditions specified on the label and Certificate of Analysis provided by the supplier for your specific lot.

References

-

(2S,3R)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride. MySkinRecipes. [Link]

-

3-Hydroxypyrrolidine-2-carboxylic acid | C5H9NO3 | CID 559314. PubChem. [Link]

-

laevo-pinocarveol, 547-61-5. The Good Scents Company. [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. NC State University Libraries. [Link]

-

(2R,3S)-3-hydroxypyrrolidine-2-carboxylic acid hydrochloride. Suzhou Aobai Pharmaceutical. [Link]

-

(2S,3S)-3-Hydroxypyrrolidine-2-carboxylic acid | CAS 4298-08-2. Chemical-Suppliers.com. [Link]

-

Chemical Properties of 1-Pentadecene (CAS 13360-61-7). Cheméo. [Link]

-

20.9: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

Sources

- 1. (2S,3S)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride | Benchchem [benchchem.com]

- 2. (2S,3R)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride [myskinrecipes.com]

- 3. labsolu.ca [labsolu.ca]

- 4. echemi.com [echemi.com]

- 5. (2R,3S)-3-hydroxypyrrolidine-2-carboxylic acid hydrochloride [allbiopharm.com]

- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. chem.libretexts.org [chem.libretexts.org]

(2r,3s)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride structure and stereochemistry

An In-Depth Technical Guide to (2R,3S)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride: Structure, Stereochemistry, and Applications in Drug Discovery

Executive Summary

(2R,3S)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride is a non-canonical, chiral amino acid derivative that has emerged as a pivotal building block in modern medicinal chemistry. Its rigid pyrrolidine scaffold, combined with a specific stereochemical arrangement of hydroxyl and carboxylic acid functional groups, imparts unique conformational constraints that are highly sought after in drug design. This guide provides a comprehensive technical overview of this compound, delving into its precise stereochemical nature, plausible synthetic routes, and robust analytical characterization methods. As a Senior Application Scientist, this paper emphasizes the causal reasoning behind its utility, particularly its growing role in the synthesis of proteolysis-targeting chimeras (PROTACs) and other complex pharmaceutical agents. The insights provided are intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural and functional properties of this versatile molecule.

Molecular Overview and Physicochemical Properties

(2R,3S)-3-Hydroxypyrrolidine-2-carboxylic acid is a derivative of proline, one of the 20 proteinogenic amino acids. Unlike its more common biological counterpart, 4-hydroxyproline, the hydroxyl group at the C3 position and the specific (2R,3S) stereochemistry confer distinct properties.[1] The compound is typically supplied as a hydrochloride salt to improve its stability and aqueous solubility, which is a critical consideration for its use in both synthetic protocols and biological assays.[2]

Table 1: Compound Identifiers and Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (2R,3S)-3-hydroxypyrrolidine-2-carboxylic acid hydrochloride | [3] |

| CAS Number | 468061-05-4 | [2][3][4] |

| Molecular Formula | C₅H₁₀ClNO₃ | [2][3] |

| Molecular Weight | 167.59 g/mol | [2][3][4] |

| Physical Form | Solid | [3] |

| Purity | Typically ≥97% | [3][4] |

| Solubility | Soluble in methanol | [2] |

| Storage | Room Temperature or Refrigerator | [2][3] |

| InChI Key | HHFGQFQJUWOFCN-RFKZQXLXSA-N |[3] |

Elucidation of the (2R,3S) Stereochemistry

The biological and chemical activity of this molecule is intrinsically linked to its three-dimensional structure. The designation (2R,3S) defines the absolute configuration at the two chiral centers, C2 and C3, according to the Cahn-Ingold-Prelog priority rules.

-

At Carbon-2 (C2): The substituents are -COOH, -NH₂⁺- (in the ring), -C3, and -H. The 'R' configuration indicates that this is a D-proline derivative, contrasting with the 'S' configuration of naturally occurring L-proline.

-

At Carbon-3 (C3): The substituents are -OH, -C2, -C4, and -H. The 'S' configuration is defined relative to the priorities of these groups.

The combination of (2R) at the alpha-carbon and (3S) at the beta-carbon results in a cis relative stereochemistry. This means the carboxylic acid at C2 and the hydroxyl group at C3 are oriented on the same face of the five-membered pyrrolidine ring. This fixed orientation is critical as it reduces the molecule's conformational flexibility and presents a well-defined spatial arrangement of hydrogen bond donors and acceptors for molecular interactions, a highly desirable trait for designing selective inhibitors and ligands.[5]

Caption: 2D projection illustrating the (2R,3S) stereochemistry and cis-relationship.

Synthesis and Purification

The stereoselective synthesis of pyrrolidine derivatives is a well-established but challenging field of organic chemistry.[6] Creating the (2R,3S) isomer requires precise control over two adjacent chiral centers. While proprietary methods exist, a general and plausible synthetic strategy can be outlined based on established chemical transformations. The causality behind this workflow is to establish the first chiral center and then use it to direct the formation of the second, followed by ring formation.

Caption: Generalized workflow for stereoselective pyrrolidine synthesis.

Experimental Protocol: A Plausible Synthetic Approach

This protocol is a representative example and may require optimization. It relies on substrate-controlled diastereoselective reduction to set the C3 stereocenter.

-

Step 1: Synthesis of a Pyrrolidinone Intermediate. Start with a suitable chiral precursor, such as D-pyroglutamic acid. Convert the carboxylic acid to a Weinreb amide to prevent over-reduction in subsequent steps.

-

Step 2: Introduction of the C3-Keto Group. Perform an alpha-oxidation on the protected pyrrolidinone. This step must be carefully controlled to avoid racemization.

-

Step 3: Diastereoselective Reduction. Reduce the newly formed ketone at C3 using a bulky reducing agent (e.g., L-Selectride®). The existing stereocenter at C2 will direct the hydride attack from the less hindered face, preferentially forming the desired cis alcohol. The choice of reducing agent is causal: a sterically demanding reagent enhances the facial selectivity, leading to a higher diastereomeric excess of the cis product.

-

Step 4: Hydrolysis and Purification. Hydrolyze the protecting groups and the amide to reveal the carboxylic acid and the secondary amine. This is typically achieved under strong acidic or basic conditions.

-

Step 5: Salt Formation. Purify the resulting free amino acid via chromatography or recrystallization. Dissolve the purified product in a suitable solvent (e.g., diethyl ether, methanol) and treat with a stoichiometric amount of hydrochloric acid to precipitate the stable hydrochloride salt.

-

Validation: The final product's structure, purity, and stereochemistry must be confirmed using the analytical methods described in the next section.

Analytical Characterization and Quality Control

A self-validating system of protocols is essential to confirm the identity, purity, and stereochemical integrity of the final compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for structural elucidation. The cis stereochemistry can be confirmed by analyzing the coupling constants (³J) between the protons at C2 and C3, and through-space correlations observed in a 2D NOESY experiment.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in D₂O)

| Nucleus | Position | Predicted Chemical Shift (ppm) | Key Characteristics |

|---|---|---|---|

| ¹H | H2 (on C2) | ~4.0 - 4.2 | Doublet, coupled to H3 |

| ¹H | H3 (on C3) | ~4.5 - 4.7 | Multiplet, coupled to H2 and H4 protons |

| ¹H | H4 (on C4) | ~2.0 - 2.4 | Multiplet |

| ¹H | H5 (on C5) | ~3.3 - 3.6 | Multiplet |

| ¹H | NH₂⁺ | ~8.5 - 9.5 | Broad singlet (exchangeable) |

| ¹H | COOH | ~11 - 13 | Very broad singlet (exchangeable, if not in D₂O)[7] |

| ¹³C | C2 (CH) | ~60 - 65 | |

| ¹³C | C3 (CH-OH) | ~70 - 75 | |

| ¹³C | C4 (CH₂) | ~35 - 40 | |

| ¹³C | C5 (CH₂) | ~50 - 55 |

| ¹³C | C=O | ~170 - 175 | Deshielded compared to other carbons[7] |

Note: Actual shifts may vary based on solvent and concentration.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining enantiomeric and diastereomeric purity.

Protocol: Chiral HPLC Method Development

-

Column Selection: Choose a chiral stationary phase (CSP) known for separating amino acid derivatives. Polysaccharide-based columns (e.g., Chiralpak® series) are often a good starting point.

-

Mobile Phase Screening:

-

Normal Phase: Use mixtures of hexane/isopropanol or hexane/ethanol with a small amount of an acidic or basic additive (e.g., trifluoroacetic acid for the acid, diethylamine for the free amine) to improve peak shape.

-

Polar Organic Mode: Use acetonitrile or methanol as the main solvent.

-

Reversed Phase: Use mixtures of water/acetonitrile or water/methanol, often with a buffer.

-

-

Analyte Preparation: The hydrochloride salt can be analyzed directly. If the free amino acid is used, derivatization (e.g., with a UV-active group like Fmoc or Boc) may be necessary to improve detection and retention.

-

Optimization: Once initial separation is achieved, optimize the mobile phase composition, flow rate, and column temperature to maximize resolution between the four possible stereoisomers.

-

Validation: The method must be validated by running a racemic or diastereomeric mixture of standards to confirm the identity of each peak.

Mass Spectrometry (MS)

MS confirms the molecular weight and can provide structural information through fragmentation analysis. For C₅H₁₀ClNO₃ (MW 167.59), the expected mass for the protonated molecule [M+H]⁺ (of the free amine) would be m/z 132.06. Characteristic fragments would include losses of water (-18) and the carboxyl group (-45).[7]

Applications in Modern Drug Development

The utility of (2R,3S)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride stems from its function as a rigid, stereochemically defined scaffold.[5]

Foundational Role in PROTACs

Perhaps the most significant recent application of this molecule is in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that recruits a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.

The (2R,3S)-3-hydroxyproline core is a key component of the von Hippel-Lindau (VHL) E3 ligase ligand. The hydroxyl group is essential for forming a critical hydrogen bond with the VHL protein, while the pyrrolidine ring serves as a rigid linker to which the target-binding ligand is attached. The cis-stereochemistry ensures the correct vector for exiting the VHL binding pocket and connecting to the linker, a crucial parameter in PROTAC design.[2]

Caption: Role of the hydroxyproline core in a VHL-based PROTAC.

Peptidomimetics and Constrained Scaffolds

The rigid pyrrolidine ring is an excellent mimic of the peptide backbone's proline residue.[5][8] By incorporating (2R,3S)-3-hydroxypyrrolidine-2-carboxylic acid into a peptide sequence, chemists can induce specific turns and secondary structures. This conformational constraint can lead to:

-

Increased Receptor Affinity: By locking the peptide into its bioactive conformation, binding entropy is reduced.

-

Enhanced Metabolic Stability: The non-natural amino acid structure is more resistant to degradation by proteases.[5]

-

Improved Selectivity: A well-defined 3D structure can improve selectivity for a specific receptor subtype.

Derivatives of hydroxypyrrolidine have shown a wide range of biological activities, including potential as anticancer, antiviral, and antidiabetic agents, underscoring the versatility of this scaffold.[2][5][][10]

Conclusion

(2R,3S)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride is more than just a chiral building block; it is an enabling tool in contemporary drug discovery. Its value is derived from a precise, pre-organized, three-dimensional structure that provides medicinal chemists with a reliable scaffold for constructing complex molecules with tailored properties. The cis-orientation of its functional groups is directly responsible for its critical role in potent VHL ligands for PROTACs, one of the most exciting new therapeutic modalities. As the demand for conformationally constrained molecules and targeted protein degraders continues to grow, the importance of understanding and effectively utilizing this specialized amino acid derivative will undoubtedly increase, making it a cornerstone of advanced pharmaceutical design.

References

- Benchchem. (2S,3S)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride.

- Chem-Impex. Boc-cis-3-hydroxy-L-proline.

- BOC Sciences. (2S,3S)-3-Hydroxypyrrolidine-2-carboxylic acid.

- Biosynth. cis-3-Hydroxy-L-proline.

- MySkinRecipes. (2S,3R)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride.

- Sigma-Aldrich. (2r,3s)-3-hydroxypyrrolidine-2-carboxylic acid hydrochloride.

- LabSolu. (2R,3S)-3-hydroxypyrrolidine-2-carboxylic acid hydrochloride.

- BLDpharm. (2S,3S)-3-Hydroxypyrrolidine-2-carboxylic acid.

- National Institutes of Health (PMC). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.

- Echemi. (2R,3S)-3-hydroxypyrrolidine-2-carboxylic acid hydrochloride.

-

Wikipedia. Hydroxyproline. [Online] Available at: [Link]

- ChemicalBook. (S)-3-Hydroxypyrrolidine hydrochloride(122536-94-1) 1H NMR spectrum.

- Google Patents. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine.

- Santa Cruz Biotechnology. Fmoc-(2S,3S)-3-hydroxypyrrolidine-2-carboxylicacid.

- Synblock. cis-3-hydroxypyrrolidine-2-carboxylic acid.

- Google Patents. WO2009139365A1 - Process for production of cis-4-hydroxy-l-proline.

-

Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Online] Available at: [Link]

-

ResearchGate. Pyrrolidine Derivatives. [Online] Available at: [Link]

-

PubChem. 3-Hydroxypyrrolidine-2-carboxylic acid. [Online] Available at: [Link]

Sources

- 1. Hydroxyproline - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. (2r,3s)-3-hydroxypyrrolidine-2-carboxylic acid hydrochloride | 468061-05-4 [sigmaaldrich.com]

- 4. labsolu.ca [labsolu.ca]

- 5. (2S,3R)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride [myskinrecipes.com]

- 6. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemimpex.com [chemimpex.com]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of (2R,3S)-3-Hydroxypyrrolidine-2-carboxylic acid Hydrochloride

Abstract

(2R,3S)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride, a pivotal chiral building block in modern medicinal chemistry, is a key component in the synthesis of a multitude of pharmacologically active agents. Its rigid, stereochemically defined pyrrolidine framework offers a unique scaffold for the design of enzyme inhibitors and other therapeutics. This comprehensive technical guide provides an in-depth exploration of the primary synthetic routes to this valuable compound, intended for researchers, scientists, and professionals in drug development. The guide will delve into the strategic use of the chiral pool, specifically D-mannitol and D-glucose, as starting materials, offering detailed, step-by-step protocols. Furthermore, alternative stereoselective approaches, including enzymatic resolutions and asymmetric synthesis, will be discussed, providing a comparative analysis of their respective advantages and limitations.

Introduction: The Significance of (2R,3S)-3-Hydroxypyrrolidine-2-carboxylic acid

The pyrrolidine ring is a privileged scaffold in the realm of medicinal chemistry, appearing in a vast array of natural products and synthetic drugs.[1] The introduction of stereochemically defined hydroxyl and carboxylic acid functionalities, as seen in (2R,3S)-3-Hydroxypyrrolidine-2-carboxylic acid, significantly enhances its utility as a chiral synthon. This specific diastereomer, also known as cis-3-hydroxy-D-proline, provides a conformationally constrained framework that can mimic peptide turns or serve as a core for novel molecular architectures. Its hydrochloride salt form enhances stability and solubility in aqueous media, facilitating its use in various synthetic and biological applications.[2]

The strategic importance of this molecule lies in its role as a key intermediate for a range of therapeutic agents, including antiviral, anticancer, and central nervous system-targeting drugs. The precise spatial arrangement of its functional groups allows for highly specific interactions with biological targets, making its stereoselective synthesis a critical aspect of drug discovery and development.

Chiral Pool Synthesis: Leveraging Nature's Stereochemistry

Chiral pool synthesis stands as a powerful and efficient strategy for the preparation of enantiomerically pure compounds by utilizing readily available chiral molecules from nature. This approach circumvents the need for often complex asymmetric induction or resolution steps. For the synthesis of (2R,3S)-3-Hydroxypyrrolidine-2-carboxylic acid, D-mannitol and D-glucose have emerged as exemplary and cost-effective starting materials.

Synthesis from D-Mannitol: A Robust and Scalable Route

A well-established route to both diastereomers of 3-hydroxy-D-proline commences from the readily available C2-symmetric hexol, D-mannitol. This strategy, detailed by Mulzer et al. in the Journal of Organic Chemistry (1996), leverages the inherent stereochemistry of the starting material to construct the pyrrolidine ring with high stereocontrol.[3]

The core of this synthetic strategy involves the transformation of D-mannitol into a key O-silylated hydroxyproline intermediate, which can then be selectively converted to the desired cis or trans product. The causality behind this approach lies in the predictable stereochemical outcome of the reactions, guided by the pre-existing chiral centers of the mannitol backbone.

Caption: Synthetic pathway from D-Mannitol.

Detailed Experimental Protocol: Synthesis of cis-3-Hydroxy-D-proline from D-Mannitol [3]

This protocol is adapted from the work of Mulzer et al. and outlines the key transformations to yield the target molecule.

Step 1: Preparation of the Key O-Silylated Hydroxyproline Intermediate

This multi-step process begins with the protection of D-mannitol, followed by a series of transformations to construct the pyrrolidine ring. The specific details of each step, including reagents, solvents, and reaction conditions, are extensively documented in the original publication.[3]

Step 2: Conversion to N-Protected cis-3-Hydroxy-D-proline Derivative

The key intermediate is subjected to conditions that favor the formation of the cis diastereomer. This often involves specific deprotection and/or functional group manipulation steps that control the stereochemistry at the C3 position.

Step 3: Deprotection and Hydrochloride Salt Formation

The protecting groups are removed under acidic conditions, which concurrently leads to the formation of the hydrochloride salt of the final product.

| Step | Key Transformation | Typical Reagents and Conditions | Yield (%) |

| 1 | D-Mannitol to Key Intermediate | Multi-step | - |

| 2 | Stereoselective conversion | Specific to desired isomer | - |

| 3 | Deprotection and salt formation | HCl in an organic solvent | High |

Table 1: Summary of the synthetic route from D-Mannitol. Yields are indicative and may vary.

Synthesis from D-Glucose: A Versatile Alternative

D-glucose, another abundant and inexpensive chiral starting material, provides an alternative and versatile entry point to the synthesis of (2R,3S)-3-Hydroxypyrrolidine-2-carboxylic acid. A notable approach, described by Dhavale and co-workers in Tetrahedron Letters (2010), involves the conversion of D-glucose into an N-benzyloxycarbonyl-γ-alkenyl amine intermediate.[4]

This intermediate undergoes a key intramolecular SN2 cyclization to form the pyrrolidine ring. The stereochemistry of the final product is dictated by the stereocenters originating from D-glucose.

Caption: Synthetic pathway from D-Glucose.

Detailed Experimental Protocol: Synthesis of cis-3-Hydroxy-D-proline from D-Glucose [4]

This protocol is a summary of the key steps reported by Dhavale et al.

Step 1: Preparation of N-Benzyloxycarbonyl-γ-alkenyl amine from D-Glucose

This involves a series of protecting group manipulations and functional group transformations to convert D-glucose into the key acyclic precursor.

Step 2: Formation of the Pyrrolidine Ring

The alkenyl amine is subjected to hydroboration-oxidation, followed by mesylation of the resulting alcohol. Intramolecular SN2 cyclization then affords the protected pyrrolidine derivative.

Step 3: Final Deprotection and Isolation

The remaining protecting groups are removed, and the sugar appendage is cleaved and oxidized to the carboxylic acid. A final hydrogenolysis step yields the target amino acid. The hydrochloride salt can then be formed by treatment with hydrochloric acid.

| Step | Key Transformation | Typical Reagents and Conditions | Overall Yield (%) |

| 1-3 | D-Glucose to Final Product | Multi-step sequence | ~29 |

Table 2: Summary of the synthetic route from D-Glucose.

Alternative and Emerging Synthetic Strategies

While chiral pool synthesis offers robust and reliable routes, other stereoselective methods are continuously being developed to access (2R,3S)-3-Hydroxypyrrolidine-2-carboxylic acid and its analogs.

Stereoselective Michael Addition

Asymmetric Michael addition reactions provide a powerful tool for the construction of chiral pyrrolidine rings. This approach typically involves the conjugate addition of a nucleophile to an α,β-unsaturated system, where the stereochemical outcome is controlled by a chiral catalyst or auxiliary.[2] While specific, detailed protocols for the synthesis of the (2R,3S) isomer via this method are less commonly reported in introductory literature, the principles of asymmetric catalysis offer a promising avenue for future synthetic explorations.

Enzymatic Resolution and Biocatalysis

Enzymatic methods present an attractive "green" alternative for obtaining enantiomerically pure hydroxyproline isomers. These methods can involve the selective hydrolysis of a racemic ester or amide, or the direct stereoselective hydroxylation of a proline precursor.[] Biocatalysis often offers high enantioselectivity under mild reaction conditions, although substrate scope and enzyme availability can be limiting factors.

Formation of the Hydrochloride Salt: A Critical Final Step

The conversion of the free amino acid to its hydrochloride salt is a crucial final step that enhances the compound's stability, crystallinity, and solubility in aqueous solutions. This is typically achieved by treating a solution of the purified amino acid with hydrochloric acid.

General Experimental Protocol: Hydrochloride Salt Formation

-

The purified (2R,3S)-3-Hydroxypyrrolidine-2-carboxylic acid is dissolved in a suitable solvent, such as methanol or ethanol.

-

A solution of hydrochloric acid in an organic solvent (e.g., HCl in diethyl ether or isopropanol) or concentrated aqueous HCl is added dropwise to the amino acid solution, typically at a reduced temperature (0 °C).

-

The resulting hydrochloride salt often precipitates from the solution.

-

The solid is collected by filtration, washed with a cold, non-polar solvent (e.g., diethyl ether), and dried under vacuum to yield the final product.

Conclusion and Future Perspectives

The synthesis of (2R,3S)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride continues to be an area of significant interest for synthetic and medicinal chemists. The chiral pool-based approaches from D-mannitol and D-glucose remain the most established and reliable methods, offering scalability and high stereochemical control. As the demand for enantiomerically pure building blocks in drug discovery grows, the development of novel and more efficient stereoselective catalytic methods will undoubtedly play an increasingly important role. The principles and protocols outlined in this guide provide a solid foundation for researchers to access this valuable chiral synthon and to explore its potential in the development of next-generation therapeutics.

References

-

D. O'Hagan, "Pyrrolidine, piperidine and pyridine alkaloids," Natural Product Reports, vol. 17, no. 5, pp. 435-446, 2000. Available: [Link]

-

J. Mulzer, A. Meier, J. Buschmann, and P. Luger, "Total Synthesis of cis- and trans-3-Hydroxy-D-proline and (+)-Detoxinine," The Journal of Organic Chemistry, vol. 61, no. 2, pp. 566–572, 1996. Available: [Link]

-

N. B. Kalamkar, V. M. Kasture, and D. D. Dhavale, "Total synthesis of natural cis-3-hydroxy-L-proline from D-glucose," Tetrahedron Letters, vol. 51, no. 51, pp. 6745–6747, 2010. Available: [Link]

Sources

An In-Depth Technical Guide to (2R,3S)-3-Hydroxypyrrolidine-2-carboxylic Acid Hydrochloride (CAS 468061-05-4): A Key Building Block for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R,3S)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride, with CAS number 468061-05-4, is a pivotal chiral building block in modern medicinal chemistry. Its rigid pyrrolidine framework and defined stereochemistry have made it an invaluable component in the design of sophisticated therapeutic agents, most notably as a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This guide provides a comprehensive overview of its physicochemical properties, a detailed synthesis protocol, and its critical application in the rapidly evolving field of targeted protein degradation through Proteolysis Targeting Chimeras (PROTACs).

Physicochemical Data

A thorough understanding of the physicochemical properties of (2R,3S)-3-hydroxypyrrolidine-2-carboxylic acid hydrochloride is fundamental for its effective application in research and development.

| Property | Value | Source(s) |

| CAS Number | 468061-05-4 | [1] |

| IUPAC Name | (2R,3S)-3-hydroxypyrrolidine-2-carboxylic acid;hydrochloride | [1] |

| Molecular Formula | C₅H₁₀ClNO₃ | [1] |

| Molecular Weight | 167.59 g/mol | [1] |

| Appearance | Solid | |

| Purity | Typically ≥97% | |

| Melting Point | 235°C (decomposition) | [1] |

| Solubility | The hydrochloride salt form enhances solubility in aqueous solutions. | [1] |

| Storage | Store at room temperature or refrigerated. | [1] |

| InChI Key | HHFGQFQJUWOFCN-RFKZQXLXSA-N | |

| Canonical SMILES | C1CC(=O)O">C@HO.Cl | [1] |

Stereochemistry: The Cornerstone of Biological Activity

The specific (2R,3S) stereochemistry of this molecule is crucial for its biological function. This particular arrangement of substituents on the pyrrolidine ring is optimal for binding to the VHL E3 ligase, a key component of the ubiquitin-proteasome system.[1] The hydroxyl group and the carboxylic acid moiety engage in critical hydrogen bonding interactions within the VHL binding pocket, mimicking the endogenous substrate, hypoxia-inducible factor 1α (HIF-1α).[2][3]

Synthesis Protocol: A Stereoselective Approach

The synthesis of (2R,3S)-3-hydroxypyrrolidine-2-carboxylic acid hydrochloride necessitates a stereoselective strategy to ensure the correct configuration at the C2 and C3 positions. While various methods exist, a common approach involves the use of chiral precursors and stereocontrolled reactions. The following protocol is a representative synthesis based on established chemical principles.

Diagram of the Synthetic Workflow:

Caption: A generalized workflow for the stereoselective synthesis.

Step-by-Step Methodology:

-

Protection of the Starting Material: Begin with a readily available chiral precursor, such as (2S, 4R)-4-hydroxy-L-proline. The amino and carboxylic acid groups are first protected to prevent unwanted side reactions. For instance, the amine can be protected with a Boc group (di-tert-butyl dicarbonate), and the carboxylic acid can be converted to a methyl ester.

-

Stereochemical Inversion at C4: The hydroxyl group at the C4 position is then activated, for example, by conversion to a mesylate or tosylate. This is followed by nucleophilic substitution with inversion of configuration to introduce the desired stereochemistry.

-

Modification of the Hydroxyl Group: The newly introduced functional group is then converted to a hydroxyl group.

-

Deprotection: The protecting groups on the amine and carboxylic acid are removed. Acidic conditions are typically used to remove the Boc group and hydrolyze the ester, yielding the free amino acid.

-

Formation of the Hydrochloride Salt: The final compound is isolated as its hydrochloride salt by treatment with hydrochloric acid, which improves its stability and handling properties.

-

Purification and Characterization: The product is purified by techniques such as recrystallization or column chromatography. The structure and purity are confirmed by analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[4]

Application in Targeted Protein Degradation: The PROTAC Revolution

The primary and most impactful application of (2R,3S)-3-hydroxypyrrolidine-2-carboxylic acid hydrochloride is as a cornerstone for the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2][5]

The Signaling Pathway of a VHL-based PROTAC:

Caption: The mechanism of action of a VHL-recruiting PROTAC.

Experimental Workflow for Evaluating a PROTAC Incorporating CAS 468061-05-4:

This workflow outlines the key steps to synthesize a PROTAC using (2R,3S)-3-hydroxypyrrolidine-2-carboxylic acid hydrochloride and subsequently evaluate its efficacy in degrading a target protein.

1. Synthesis of the VHL Ligand-Linker Moiety:

-

The carboxylic acid of (2R,3S)-3-hydroxypyrrolidine-2-carboxylic acid hydrochloride is activated (e.g., using HATU or EDC) and coupled to a bifunctional linker containing a reactive group on the other end (e.g., an azide or alkyne for click chemistry, or a carboxylic acid for amide bond formation).

-

The hydroxyl group may require protection during this step.

2. Synthesis of the PROTAC Molecule:

-

The VHL ligand-linker moiety is then conjugated to a ligand that binds to the target protein of interest. The choice of conjugation chemistry depends on the functional groups present on the linker and the target protein ligand.[6]

3. In Vitro Evaluation of Target Protein Degradation:

-

Cell Culture: Culture a cell line that expresses the target protein.

-

Treatment: Treat the cells with varying concentrations of the synthesized PROTAC for different time points (e.g., 4, 8, 12, 24 hours). Include a negative control (e.g., vehicle-treated cells) and a control with a non-binding epimer of the VHL ligand.

-

Cell Lysis: After treatment, lyse the cells to extract total protein.

-

Western Blotting: Perform Western blotting to assess the levels of the target protein.[5][7]

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin).

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the signal using a chemiluminescent substrate.

-

-

Data Analysis: Quantify the band intensities to determine the extent of target protein degradation at different PROTAC concentrations and time points.

Self-Validating System for the Experimental Protocol:

-

Dose- and Time-Dependence: The degradation of the target protein should be dependent on both the concentration of the PROTAC and the duration of treatment.

-

Proteasome Inhibition Rescue: Co-treatment of cells with the PROTAC and a proteasome inhibitor (e.g., MG132) should rescue the degradation of the target protein, confirming that the degradation is proteasome-dependent.[5]

-

E3 Ligase Dependence: A PROTAC synthesized with a non-binding stereoisomer of the VHL ligand should not induce degradation of the target protein.

Conclusion

(2R,3S)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride is more than just a chemical entity; it is a key that unlocks the potential of targeted protein degradation. Its unique stereochemistry and ability to effectively recruit the VHL E3 ligase have positioned it at the forefront of innovative drug discovery. This guide provides the foundational knowledge for researchers to understand and utilize this powerful building block in the development of next-generation therapeutics that can target previously "undruggable" proteins. The provided protocols, grounded in established scientific principles, offer a robust framework for the synthesis and evaluation of PROTACs, empowering scientists to advance the frontiers of medicine.

References

-

3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society. [Link]

-

Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. PubMed Central. [Link]

-

A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. Oxford Academic. [Link]

-

Targeted Protein Degradation: Design Considerations for PROTAC Development. PMC. [Link]

-

A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present). PMC - NIH. [Link]

-

Targeted Protein Degradation: Methods and Protocols. DOKUMEN.PUB. [Link]

-

The Simple Way to Targeted Protein Degradation Analysis. Bio-Techne. [Link]

-

HIF-1α Hydroxyprolines Modulate Oxygen-Dependent Protein Stability Via Single VHL Interface With Comparable Effect on Ubiquitination Rate. PubMed. [Link]

-

Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection. PMC - NIH. [Link]

-

Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine pro. Semantic Scholar. [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC - NIH. [Link]

-

Synthesis of VHL ligand 122 with an (S)-methyl group on the benzylic... ResearchGate. [Link]

-

Stereoselective Synthesis of New (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogs Utilizing a C(sp3)-H Activation Strategy and Structure-Activity Relationship Studies at the Ionotropic Glutamate Receptors. PMC - PubMed Central. [Link]

- Synthetic method of optically pure (S)-3-hydroxypyrrolidine.

-

Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection. ResearchGate. [Link]

-

Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. RSC Publishing. [Link]

-

(2S,3R)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride. MySkinRecipes. [Link]

-

Novel inhibitors target proteins for degradation. CORDIS. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HIF-1α Hydroxyprolines Modulate Oxygen-Dependent Protein Stability Via Single VHL Interface With Comparable Effect on Ubiquitination Rate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 4298-08-2|(2S,3S)-3-Hydroxypyrrolidine-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 5. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

biological activity of cis-3-hydroxy-L-proline derivatives

An In-depth Technical Guide to the Biological Activity of cis-3-Hydroxy-L-proline Derivatives

Executive Summary

Cis-3-hydroxy-L-proline is a rare, non-proteinogenic amino acid characterized by its unique stereochemistry and conformationally constrained pyrrolidine ring. Unlike its more common isomer, trans-4-hydroxy-L-proline, the constituent of collagen, the cis-3-hydroxy variant offers a distinct spatial arrangement of its hydroxyl group, profoundly influencing the molecular architecture and biological activity of molecules into which it is incorporated. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the synthesis, conformational properties, and biological activities of cis-3-hydroxy-L-proline and its derivatives. We will explore its role as a powerful tool in peptide and peptidomimetic design, its interactions with key biological targets, and its emerging applications in chemical biology and medicinal chemistry, supported by detailed experimental protocols and methodologies.

Part 1: Foundational Principles: The Chemistry and Conformation of cis-3-Hydroxy-L-proline

The Hydroxyproline Family: Beyond Collagen

Proline is unique among the 20 proteinogenic amino acids due to its secondary amine, which, when incorporated into a peptide chain, forms a tertiary amide and restricts the conformational freedom of the polypeptide backbone.[1] Post-translational hydroxylation of proline residues gives rise to hydroxyprolines (Hyp), most famously trans-4-hydroxy-L-proline, which is essential for the thermodynamic stability of the collagen triple helix.[2][3] However, other isomers exist, including trans-3-hydroxy-L-proline and the focus of this guide, (2S,3R)-3-hydroxy-L-proline, commonly known as cis-3-hydroxy-L-proline.[1][4] This isomer is found in nature as a component of certain secondary metabolites, such as the antibiotic teleomycin. Its distinct stereochemistry provides a valuable scaffold for synthetic chemists and drug designers.

The Conformational Keystone: Stereochemistry and Ring Pucker

The biological function of proline derivatives is intrinsically linked to the conformation of the five-membered pyrrolidine ring, which exists in a dynamic equilibrium between two primary "puckered" states: Cγ-endo (down pucker) and Cγ-exo (up pucker). The introduction of a substituent, such as a hydroxyl group at the C3 position, significantly biases this equilibrium.

The (3R)-hydroxyl group in cis-3-hydroxy-L-proline creates specific steric and electronic effects that dictate a preferred ring conformation. This conformational rigidity is a critical attribute; when this amino acid is incorporated into a peptide, it locks the local backbone into a well-defined shape. This "conformational constraint" is a powerful strategy in drug design to pre-organize a molecule for optimal interaction with its biological target, reducing the entropic penalty of binding and often leading to enhanced potency and selectivity. Researchers leverage this property to stabilize specific secondary structures, such as β-turns or polyproline helices, in peptidomimetics.[5][6]

Caption: Conformational equilibria influenced by the cis-3-hydroxyl group.

Synthetic Strategies for Accessing cis-3-Hydroxy-L-proline Derivatives

The rarity of cis-3-hydroxy-L-proline necessitates robust synthetic methods for its preparation. The choice of strategy is critical, as achieving the correct stereochemistry at both the C2 and C3 positions is non-trivial. Several successful approaches have been reported, providing researchers with pathways to obtain this valuable building block.

-

From Chiral Precursors: One common strategy involves starting with readily available chiral molecules. For example, syntheses have been developed starting from D-glucose, leveraging its inherent stereocenters to guide the formation of the desired proline ring.

-

Asymmetric Synthesis: A powerful approach begins with simpler, achiral starting materials like β-alanine. The key to this method is the use of a stereoselective reaction to introduce the necessary chirality. The Sharpless asymmetric epoxidation is a field-proven technique used for this purpose, creating a chiral epoxide that serves as a precursor for intramolecular cyclization to form the hydroxyproline core.

-

Modification of Existing Prolines: Derivatives can also be synthesized from other commercially available proline analogs. For instance, palladium-mediated coupling reactions on an enol triflate derived from 3-hydroxyproline can introduce a variety of substituents at the C3 position.[6]

Caption: Key steps in the asymmetric synthesis of cis-3-hydroxy-L-proline.

Part 2: Biological Activities and Mechanisms of Action

The unique conformation of cis-3-hydroxy-L-proline derivatives translates into specific biological activities, primarily through stereoselective recognition by enzymes and receptors.

Enzyme Inhibition and Ligand Recognition

The rigid pyrrolidine scaffold of hydroxyproline derivatives makes them ideal candidates for probing the active sites of enzymes involved in amino acid metabolism and transport.

-

Proline Cycle Enzymes: The proline metabolic cycle is crucial for cellular redox balance and biosynthesis and has been identified as a target in cancer research.[7] Proline analogs have been successfully used to inhibit key enzymes in this pathway, such as pyrroline-5-carboxylate reductase (PYCR1). While cis-3-hydroxy-L-proline itself has not been highlighted as a potent inhibitor, its scaffold is a validated starting point for designing more potent and selective modulators.[7]

-

Neutral Amino Acid Transporters: The solute carrier (SLC) family of transporters is vital for cellular nutrient uptake. Specifically, SLC1A4 (ASCT1) and SLC1A5 (ASCT2) are responsible for transporting neutral amino acids and are upregulated in many cancers. Trans-3-hydroxy-L-proline has been identified as a high-affinity substrate for these transporters, and a range of synthetic derivatives, including 3,4-disubstituted prolines, have been developed as inhibitors.[8][9] This demonstrates that the 3-hydroxyproline core is recognized by these transporters, making the cis isomer and its derivatives valuable tools for developing selective pharmacological probes.

Biosynthesis via Proline Hydroxylases

In certain microorganisms, such as Streptomyces sp., the biosynthesis of cis-3-hydroxy-L-proline is catalyzed by a specific enzyme: L-proline cis-3-hydroxylase .[10] This is an Fe(II)/α-ketoglutarate-dependent dioxygenase that selectively hydroxylates free L-proline to yield the cis-3-hydroxy product. The existence of this dedicated enzyme underscores a specific biological role for this molecule in microbial secondary metabolism, likely as a precursor to antibiotics or other bioactive natural products.[4][10]

Part 3: Applications in Drug Discovery and Chemical Biology

The most significant application of cis-3-hydroxy-L-proline derivatives is as a molecular tool to control conformation in bioactive molecules.

Design of Conformationally Constrained Peptides

Peptides are attractive therapeutic modalities but often suffer from poor metabolic stability and conformational flexibility. Incorporating cis-3-hydroxy-L-proline or its protected forms (e.g., Boc-cis-3-hydroxy-L-proline) into a peptide sequence can lock the backbone into a specific, bioactive conformation.[5] This pre-organization enhances binding to the target receptor or enzyme while also increasing resistance to proteolytic degradation. This strategy has been used to develop stable analogs of naturally occurring peptides, improving their therapeutic potential.[6]

Scaffolds for Novel Therapeutics

The rigid, stereochemically defined structure of cis-3-hydroxy-L-proline serves as an excellent starting scaffold for the synthesis of small-molecule drugs. By functionalizing the hydroxyl, amine, or carboxylic acid groups, chemists can build molecular complexity and create focused libraries for screening against various disease targets. While the related trans-4-hydroxy-L-proline is famously used as the recognition motif for the VHL E3 ligase in PROTAC (Proteolysis Targeting Chimera) technology, the principles of stereospecific recognition and hydrogen bonding are directly applicable.[11] The cis-3-hydroxy isomer offers a different vector for the key hydroxyl interaction, providing a novel chemical space for designing new VHL ligands or ligands for other protein-protein interaction targets.

Part 4: Experimental Protocols and Methodologies

Protocol: Stereoselective Synthesis of a Boc-Protected cis-3-Hydroxy-L-proline Ester

This protocol is a conceptualized workflow based on established synthetic principles, such as those involving asymmetric epoxidation and cyclization. The causality behind the choice of reagents is critical for success.

-

N-Protection of β-alanine methyl ester:

-

Step: Dissolve β-alanine methyl ester in dichloromethane (DCM). Add di-tert-butyl dicarbonate (Boc₂O) and a non-nucleophilic base (e.g., triethylamine). Stir at room temperature for 12-18 hours.

-

Rationale: The Boc protecting group is essential. It is stable to the subsequent reduction and oxidation conditions but can be easily removed later. The methyl ester protects the carboxylic acid.

-

-

Reduction to Aldehyde:

-

Step: Cool the protected amino ester to -78 °C under an inert atmosphere (Argon). Add diisobutylaluminium hydride (DIBAL-H) dropwise and monitor by TLC.

-

Rationale: DIBAL-H is a mild reducing agent that can selectively reduce the ester to an aldehyde at low temperatures without over-reducing to the alcohol. Precise stoichiometric control is crucial.

-

-

Wittig Reaction to form Allylic Alcohol:

-

Step: React the aldehyde with a suitable phosphorus ylide (e.g., generated from (methoxymethyl)triphenylphosphonium chloride and a strong base) to generate an enol ether, followed by acidic workup to reveal the allylic alcohol.

-

Rationale: This two-step sequence reliably converts the aldehyde to the required α,β-unsaturated alcohol (allylic alcohol), which is the substrate for the key stereoselective step.

-

-

Sharpless Asymmetric Epoxidation:

-

Step: In a cooled vessel (-20 °C), combine titanium(IV) isopropoxide and a chiral diethyl tartrate ligand (e.g., (+)-DET for one enantiomer, (-)-DET for the other). Add the allylic alcohol, followed by dropwise addition of tert-butyl hydroperoxide (TBHP).

-

Rationale (Self-Validating System): This is the cornerstone of the synthesis. The chiral tartrate-titanium complex creates a chiral environment, ensuring the oxidant (TBHP) attacks only one face of the double bond. The choice of (+)- or (-)-DET dictates the stereochemistry of the resulting epoxide, and thus the final product. The enantiomeric excess (e.e.) of the product should be verified at this stage by chiral HPLC.

-

-

Intramolecular Cyclization:

-

Step: Treat the purified chiral epoxide with a base (e.g., sodium hydride) to deprotonate the Boc-protected amine, which then acts as a nucleophile to open the epoxide ring, forming the pyrrolidine structure.

-

Rationale: This is an S_N2 reaction. The stereochemistry of the epoxide directly translates to the cis relationship between the hydroxyl group and the incoming nitrogen.

-

-

Final Esterification and Characterization:

-

Step: Convert the resulting carboxylic acid to a desired ester (e.g., methyl or benzyl ester) for easier handling and purification by column chromatography.

-

Validation: The final product's stereochemistry must be confirmed using 2D NMR techniques (NOESY) to show through-space correlation between protons on the same face of the ring, confirming the cis configuration.

-

Protocol: Assessing Peptide Conformational Stability via NMR

-

Sample Preparation: Dissolve the peptide containing the cis-3-hydroxy-L-proline residue in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) to a concentration of 1-5 mM.

-

Acquisition of 1D ¹H NMR: Acquire a standard proton spectrum to confirm sample purity and identify major resonances.

-

Acquisition of 2D TOCSY: This experiment identifies all protons within a given amino acid's spin system. This is crucial for assigning the proline protons (Hα, Hβ, Hγ, Hδ).

-

Acquisition of 2D NOESY/ROESY:

-

Step: Acquire a NOESY or ROESY spectrum with a mixing time of 200-400 ms.

-

Rationale and Interpretation: This is the key experiment for conformational analysis.

-

Ring Pucker: The relative intensities of the cross-peaks between proline protons (e.g., Hα to Hβ vs. Hα to Hδ) are indicative of the ring pucker.

-

Cis/Trans Isomerism: The prolyl amide bond isomerization is slow on the NMR timescale, resulting in two distinct sets of resonances for the cis and trans conformers. The key diagnostic cross-peak is between the Hα of the proline residue and the Hα of the preceding residue. A strong Hα(i) – Hα(i-1) NOE is characteristic of a cis amide bond, while a strong Hα(i) – HN(i-1) NOE indicates a trans bond. The relative integration of these distinct sets of peaks allows for quantification of the cis/trans ratio.

-

-

Part 5: Data Summary and Conclusion

Summary of Properties and Applications

| Feature | Description | Significance in Research & Development |

| Structure | (2S,3R)-3-Hydroxypyrrolidine-2-carboxylic acid | Provides a unique, rigid, and stereochemically defined scaffold.[4] |

| Conformation | Biases pyrrolidine ring pucker and influences the cis/trans amide bond ratio. | Enables precise control over molecular shape for enhanced biological activity.[5][6] |

| Biological Source | Product of L-proline cis-3-hydroxylase in Streptomyces.[10] | Indicates a role in microbial secondary metabolism and a target for biosynthesis engineering. |

| Key Application | Building block for conformationally constrained peptides and peptidomimetics. | Leads to more stable, potent, and selective peptide-based therapeutics.[5] |

| Enzyme Targeting | Core structure is recognized by neutral amino acid transporters (ASCT1/2).[8][9] | Serves as a starting point for designing inhibitors for cancer and neurological disorders. |

Future Outlook

The is a field ripe for further exploration. While its role as a conformational constraint is well-established, its potential as a direct therapeutic agent or as a novel ligand for challenging targets like E3 ligases is just beginning to be appreciated. Future research will likely focus on synthesizing more complex derivatives and screening them against a wider range of biological targets, leveraging the unique stereochemical and conformational properties of this versatile building block to unlock new therapeutic possibilities.

References

-

Srivastava, A. K., Khare, P., Nagar, H. K., Raghuwanshi, N., & Srivastava, R. (2016). Hydroxyproline: A Potential Biochemical Marker and Its Role in the Pathogenesis of Different Diseases. Current protein & peptide science, 17(6), 596–602. [Link]

-

UniProt Consortium. (n.d.). L-proline cis-3-hydroxylase 2 - Streptomyces sp. UniProtKB - Q8GNS1. Retrieved from UniProt website. [Link]

-

Wu, G. (2021). Hydroxyproline in animal metabolism, nutrition, and cell signaling. Amino acids, 53(8), 1137–1152. [Link]

-

Christensen, E. M., Ramachandran, S., Mohan, S., Traphagen, N. A., & Tanner, J. J. (2021). In crystallo screening for proline analog inhibitors of the proline cycle enzyme PYCR1. The Journal of biological chemistry, 296, 100371. [Link]

-

Cui, Y., Esslinger, C. S., Garaeva, A. A., Balasubramanian, N., Grewer, C., & Vandenberg, R. J. (2022). Discovery and Synthesis of Hydroxy-l-Proline Blockers of the Neutral Amino Acid Transporters SLC1A4 (ASCT1) and SLC1A5 (ASCT2). International journal of molecular sciences, 23(21), 13398. [Link]

-

Karna, E., Szoka, L., Palka, J. A. (2022). The new insight into the role of hydroxyproline in metabolism of cancer cells. Mini reviews in medicinal chemistry. [Link]

-

Jenkins, C. L., Vasudevan, A., & Raines, R. T. (2004). Effect of 3-Hydroxyproline Residues on Collagen Stability. Journal of the American Chemical Society, 126(43), 13954–13955. [Link]

-

Cui, Y., Esslinger, C. S., Garaeva, A. A., Balasubramanian, N., Grewer, C., & Vandenberg, R. J. (2021). Discovery and synthesis of hydroxy-L-proline based blockers of the neutral amino acid transporters SLC1A4 (ASCT1) and SLC1A5 (ASCT2). bioRxiv. [Link]

-

Wu, G. (2010). Proline and hydroxyproline metabolism: implications for animal and human nutrition. Amino acids, 40(4), 1053–1063. [Link]

-

Lorthiois, E., Marek, I., & Normant, J. F. (2011). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules, 16(11), 9459–9487. [Link]

-

Scocchi, M., Tossi, A., & Gennaro, R. (2011). Proline-rich antimicrobial peptides: converging to a non-lytic mechanism of action. FEBS letters, 585(11), 1645–1651. [Link]

-

Phang, J. M., & Liu, W. (2022). The regulatory mechanisms of proline and hydroxyproline metabolism: Recent advances in perspective. Frontiers in Oncology, 12, 1003886. [Link]

-

Testa, A., Scott, D. E., & Ciulli, A. (2018). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society, 140(29), 9299–9313. [Link]

-

D'Aniello, C. (2020). The Multifaceted Roles of Proline in Cell Behavior. Frontiers in Cell and Developmental Biology, 8, 592577. [Link]

-

Smith, J. A., Savage, G. P., & Hutt, O. E. (2011). Simple Synthesis of cis-4-Hydroxy-L-Proline and Derivatives Suitable for Use as Intermediates in Peptide Synthesis. Australian Journal of Chemistry, 64(11), 1545. [Link]

-

Poinot, P., et al. (2023). Conversion of glutamate into proline by the leucine analog BCH enhances biphasic insulin secretion in pancreatic β-cells. JCI Insight, 8(15), e168288. [Link]

-